An In-depth Technical Guide to 5-Phenyloxazole-2-carbaldehyde (CAS Number: 96829-89-9)
An In-depth Technical Guide to 5-Phenyloxazole-2-carbaldehyde (CAS Number: 96829-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyloxazole-2-carbaldehyde is a heterocyclic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted oxazole ring coupled with a reactive aldehyde group, offers a unique scaffold for the synthesis of diverse and complex molecules. The oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive technical overview of 5-phenyloxazole-2-carbaldehyde, including its chemical properties, plausible synthetic routes, predicted spectroscopic data, and potential applications in drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.
Introduction and Molecular Overview
5-Phenyloxazole-2-carbaldehyde is an aromatic heterocyclic compound with the chemical formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol [1]. The molecule consists of a central five-membered oxazole ring, substituted with a phenyl group at the 5-position and a formyl (aldehyde) group at the 2-position. The oxazole ring is an electron-rich system, which influences the reactivity of its substituents. The aldehyde group, a versatile functional handle, allows for a wide array of chemical transformations, making this compound an attractive starting material for the synthesis of more complex derivatives.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 96829-89-9 | [1] |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.171 g/mol | [1] |
| Purity | ≥95% (commercially available) | [1] |
| SMILES | O=CC1=NC=C(O1)C1=CC=CC=C1 | [1] |
| Storage | 2-8 °C | [1] |
Synthesis of 5-Phenyloxazole-2-carbaldehyde
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 5-Phenyloxazole
The synthesis would proceed via the electrophilic substitution of 5-phenyloxazole with the Vilsmeier reagent. The electron-donating character of the oxazole ring directs the formylation to the C2 position.
Caption: Proposed synthesis of 5-Phenyloxazole-2-carbaldehyde.
Representative Experimental Protocol (Vilsmeier-Haack Reaction)
This protocol is a general representation and may require optimization for the specific substrate.
Materials:
-
5-Phenyloxazole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 5-phenyloxazole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-phenyloxazole-2-carbaldehyde.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for 5-phenyloxazole-2-carbaldehyde is not publicly available. However, based on the analysis of its chemical structure and data from analogous compounds, the following characteristic spectral features can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton, the oxazole ring proton, and the protons of the phenyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | s (singlet) |
| Oxazole C4-H | 7.5 - 7.7 | s (singlet) |
| Phenyl (ortho-H) | 7.8 - 8.0 | m (multiplet) |
| Phenyl (meta, para-H) | 7.3 - 7.5 | m (multiplet) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon and signals for the aromatic and heterocyclic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 180 - 185 |
| Oxazole C2 | 158 - 162 |
| Oxazole C5 | 150 - 154 |
| Oxazole C4 | 125 - 129 |
| Phenyl (ipso-C) | 128 - 132 |
| Phenyl (C-H) | 124 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the aldehyde carbonyl group.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, sharp |
| C=O stretch (aldehyde) | 1690 - 1710 | Strong, sharp |
| C=N stretch (oxazole) | 1630 - 1660 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-O stretch (oxazole) | 1050 - 1150 | Medium |
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 173. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), carbon monoxide (-CO), and fragmentation of the oxazole ring.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 5-phenyloxazole-2-carbaldehyde is primarily dictated by the aldehyde functional group, which can undergo a variety of transformations to build molecular complexity.
Caption: Key reactions of 5-Phenyloxazole-2-carbaldehyde.
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including:
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Antimicrobial and Antifungal Activity: The benzoxazole core, structurally related to the phenyloxazole moiety, is found in compounds with potent antimicrobial and antifungal properties[7][8].
-
Anti-inflammatory Activity: Certain benzoxazole derivatives have shown significant anti-inflammatory effects[9].
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Anticancer Activity: The oxazole ring is a key component of several natural and synthetic compounds with cytotoxic activity against various cancer cell lines[10].
5-Phenyloxazole-2-carbaldehyde serves as an excellent starting point for the synthesis of compound libraries for screening against these and other therapeutic targets. The aldehyde functionality allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Stability and Storage
Based on general knowledge of aromatic aldehydes and oxazole-containing compounds, 5-phenyloxazole-2-carbaldehyde should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group[7]. The recommended storage temperature is between 2-8 °C[1].
Safety and Handling
While a specific safety data sheet (SDS) for 5-phenyloxazole-2-carbaldehyde is not widely available, general precautions for handling aromatic aldehydes should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract[11].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
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Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary.
In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention.
Conclusion
5-Phenyloxazole-2-carbaldehyde is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. Although specific experimental data for this compound is limited in the public domain, its structural features suggest that it can be readily synthesized and derivatized to generate a wide range of novel molecules. The presence of the pharmacologically relevant phenyloxazole core, combined with a versatile aldehyde handle, makes it a compound of high interest for further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link].
-
Supporting Information - ScienceOpen. Available from: [Link].
-
Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link].
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link].
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. National Institutes of Health. Available from: [Link].
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link].
-
NMR Chemical Shifts. Available from: [Link].
-
PubChem. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Available from: [Link].
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available from: [Link].
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link].
-
Note for guidance on in-use stability testing of human medicinal products. Available from: [Link].
-
Chemical shifts. University College London. Available from: [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link].
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link].
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
-
IR Chart. Available from: [Link].
-
ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link].
-
ResearchGate. (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Available from: [Link].
-
Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Available from: [Link].
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available from: [Link].
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link].
-
Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. Available from: [Link].
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link].
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].
-
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Available from: [Link].
-
Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link].
-
Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. National Institutes of Health. Available from: [Link].
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available from: [Link].
Sources
- 1. 5-phenyloxazole-2-carbaldehyde;CAS No.:96829-89-9 [chemshuttle.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnisotopes.com [cdnisotopes.com]


